molecular formula C15H13NO B097673 Benzoxazole, 5-methyl-2-(4-methylphenyl)- CAS No. 16155-94-5

Benzoxazole, 5-methyl-2-(4-methylphenyl)-

Cat. No. B097673
CAS RN: 16155-94-5
M. Wt: 223.27 g/mol
InChI Key: RETREZSKHMFVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has a unique structure that makes it a versatile building block for the synthesis of more complex molecules.

Mechanism Of Action

The mechanism of action of benzoxazole derivatives depends on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity are thought to act by disrupting the cell membrane or inhibiting the synthesis of bacterial cell wall components. Benzoxazole derivatives that exhibit antitumor activity are thought to act by inhibiting the proliferation of cancer cells or inducing apoptosis. Benzoxazole derivatives that exhibit enzyme inhibitory activity are thought to act by binding to the active site of the enzyme and preventing its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzoxazole derivatives depend on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity may cause cell death or growth inhibition in the targeted microorganisms. Benzoxazole derivatives that exhibit antitumor activity may cause cell cycle arrest or apoptosis in cancer cells. Benzoxazole derivatives that exhibit enzyme inhibitory activity may affect the activity of the targeted enzyme, leading to downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of benzoxazole derivatives is their versatility as building blocks for the synthesis of more complex molecules. Benzoxazole derivatives can be easily synthesized and modified to introduce specific functional groups or structural features. Another advantage of benzoxazole derivatives is their wide range of biological activities, which makes them useful for various applications in pharmaceuticals, materials science, and organic synthesis.
One limitation of benzoxazole derivatives is their potential toxicity and side effects. Benzoxazole derivatives may exhibit cytotoxicity or other adverse effects on cells or organisms, which may limit their use in certain applications. Another limitation of benzoxazole derivatives is their potential instability under certain conditions, which may affect their biological activity or synthetic utility.

Future Directions

There are several future directions for the study of benzoxazole derivatives. One direction is the development of new synthetic methods for the preparation of novel benzoxazole derivatives with specific biological activities. Another direction is the investigation of the structure-activity relationships of benzoxazole derivatives to better understand their biological activity and optimize their potency and selectivity. A third direction is the exploration of new applications of benzoxazole derivatives in areas such as catalysis, sensing, and imaging. Overall, the study of benzoxazole derivatives is a promising area of research with many potential applications in various fields.

Synthesis Methods

The synthesis of benzoxazole can be achieved through several methods, including the condensation of o-aminophenols with carboxylic acids or their derivatives, the reaction of o-hydroxyaryl ketones with cyanamide, and the reaction of o-halogenoanilines with formamide. Among these methods, the condensation of o-aminophenols with carboxylic acids or their derivatives is the most widely used. This method involves the reaction of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The resulting intermediate undergoes cyclization to form benzoxazole.

Scientific Research Applications

Benzoxazole has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the field of pharmaceuticals, benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Benzoxazole derivatives have also been studied for their potential as inhibitors of various enzymes, such as tyrosine kinases and proteases.
In the field of materials science, benzoxazole derivatives have been used as building blocks for the synthesis of polymers and copolymers with unique properties, such as high thermal stability, optical transparency, and electrical conductivity. Benzoxazole derivatives have also been used as fluorescent probes for the detection of various analytes, such as metal ions and biomolecules.
In the field of organic synthesis, benzoxazole has been used as a versatile building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Benzoxazole derivatives have also been used as catalysts for various organic reactions, such as cross-coupling reactions and oxidation reactions.

properties

CAS RN

16155-94-5

Product Name

Benzoxazole, 5-methyl-2-(4-methylphenyl)-

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3

InChI Key

RETREZSKHMFVCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C

Other CAS RN

16155-94-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.